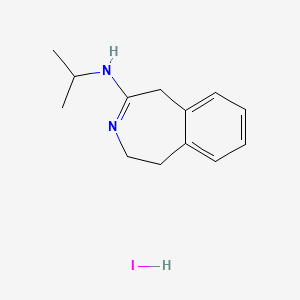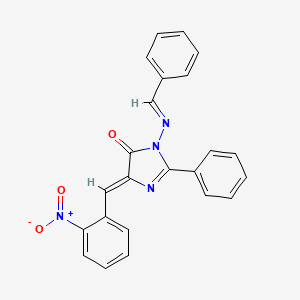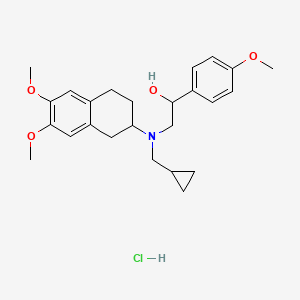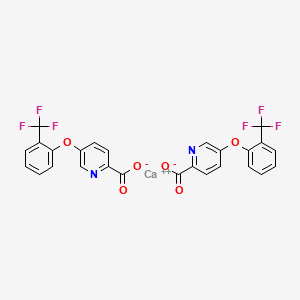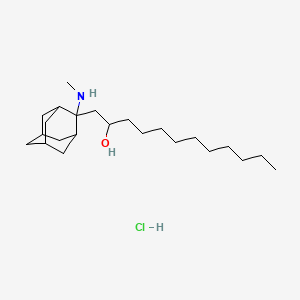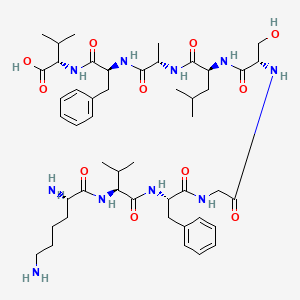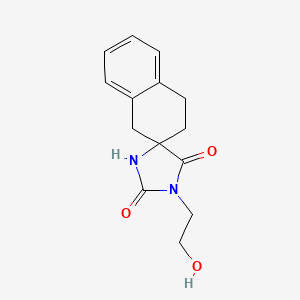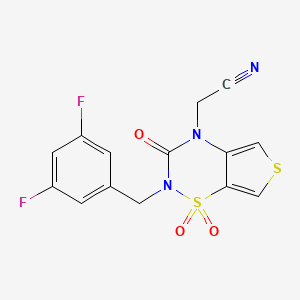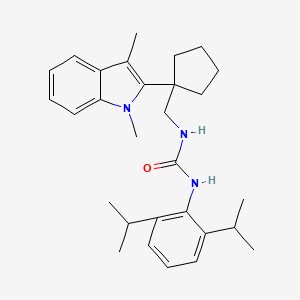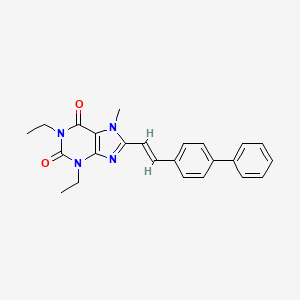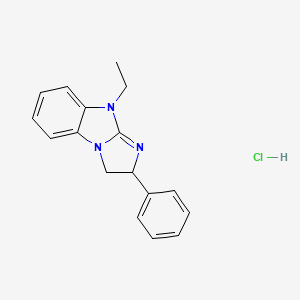
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolin-2-one core, a pyrrolidinomethyl group, and a naphthyloxyacetylhydrazono moiety, making it a unique and intriguing molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.
Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced via a Mannich reaction, where the indolin-2-one is reacted with formaldehyde and pyrrolidine.
Attachment of Naphthyloxyacetylhydrazono Moiety: The final step involves the condensation of the indolin-2-one derivative with 2-naphthyloxyacetylhydrazine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting key signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Interacting with Receptors: Binding to receptors on the cell surface or within the cell to modulate cellular responses.
Comparaison Avec Des Composés Similaires
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one Derivatives: Compounds like 3-substituted-indolin-2-one derivatives, which also exhibit diverse biological activities.
Naphthyloxyacetylhydrazono Compounds: Compounds containing the naphthyloxyacetylhydrazono moiety, which may have similar biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
81215-50-1 |
|---|---|
Formule moléculaire |
C25H24N4O3 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N4O3/c30-23(16-32-20-12-11-18-7-1-2-8-19(18)15-20)26-27-24-21-9-3-4-10-22(21)29(25(24)31)17-28-13-5-6-14-28/h1-4,7-12,15,31H,5-6,13-14,16-17H2 |
Clé InChI |
NYQKBDFMQKLXJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


